5-(Piperidin-1-ylmethyl)quinolin-8-ol

Catalog No.
S665303
CAS No.
41455-83-8
M.F
C15H18N2O
M. Wt
242.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Piperidin-1-ylmethyl)quinolin-8-ol

CAS Number

41455-83-8

Product Name

5-(Piperidin-1-ylmethyl)quinolin-8-ol

IUPAC Name

5-(piperidin-1-ylmethyl)quinolin-8-ol

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

InChI

InChI=1S/C15H18N2O/c18-14-7-6-12(11-17-9-2-1-3-10-17)13-5-4-8-16-15(13)14/h4-8,18H,1-3,9-11H2

InChI Key

LZFBSWZQNARANH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O

Canonical SMILES

C1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O

Potential Applications in Kinase Inhibition:

Studies suggest that 5-(Piperidin-1-ylmethyl)quinolin-8-ol might possess properties for inhibiting kinases, which are enzymes involved in various cellular processes. A 2013 study published in the journal Bioorganic & Medicinal Chemistry Letters explored the development of novel quinoline derivatives as potential inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling. The study identified 5-(Piperidin-1-ylmethyl)quinolin-8-ol as one of the derivatives exhibiting promising inhibitory activity against BTK, suggesting its potential as a lead compound for further development in the treatment of B-cell malignancies. []

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a compound characterized by its quinoline structure, which includes a piperidine moiety. The chemical formula for this compound is C₁₅H₁₈N₂O, indicating it consists of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of the hydroxyl group at the 8-position of the quinoline ring, which enhances its chelating properties and biological interactions .

The reactivity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol can be attributed to the functional groups present in its structure. Notable reactions include:

  • Mannich Reaction: This compound can participate in Mannich-type reactions, where it acts as a nucleophile in the formation of more complex derivatives. The piperidine ring can undergo various modifications through electrophilic aromatic substitution or nucleophilic addition reactions .
  • Hydrogenation: The compound can also be subjected to hydrogenation processes, which can modify its functional groups and enhance biological activity .

5-(Piperidin-1-ylmethyl)quinolin-8-ol exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity: Studies have shown that derivatives of quinolin-8-ol possess anticancer properties, likely due to their ability to chelate metal ions that are crucial for cancer cell proliferation. The piperidine moiety contributes to enhanced selectivity and potency against various cancer cell lines .
  • Antimicrobial Properties: The compound has demonstrated antimicrobial activity against several pathogens, making it a candidate for further exploration in drug development .

The synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol typically involves several steps:

  • Formation of Quinoline Derivative: Initial synthesis often begins with the preparation of an 8-hydroxyquinoline derivative.
  • Piperidine Substitution: The piperidine moiety is introduced through a nucleophilic substitution reaction, where piperidine reacts with an activated form of the quinoline derivative.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing .

5-(Piperidin-1-ylmethyl)quinolin-8-ol has several applications:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it valuable in drug discovery and development.
  • Metal Chelation Therapy: The compound's ability to chelate metals can be utilized in therapies aimed at metal toxicity or overload conditions.

Interaction studies have revealed that 5-(Piperidin-1-ylmethyl)quinolin-8-ol interacts with various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in cancer cell metabolism, enhancing its therapeutic potential .
  • Receptor Binding: Research indicates that this compound may bind selectively to receptors associated with neurotransmission and cancer progression, suggesting a multifaceted role in biological systems .

Several compounds share structural similarities with 5-(Piperidin-1-ylmethyl)quinolin-8-ol. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
7-(Piperidin-1-ylmethyl)quinolin-8-olPiperidine at position 7Different position of piperidine affects activity
5-Bromoquinolin-8-olBromo substituent at position 5Halogen substitution alters reactivity
7-(Methylpiperazinyl)methylquinolinMethylpiperazine instead of piperidineEnhanced solubility and different pharmacokinetics
5-(Aminomethyl)quinolin-8-olAminomethyl group replacing piperidinePotentially different biological activity due to amine

These comparisons illustrate that while these compounds share core structural features, variations in substituents lead to differing biological activities and applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.141913202 g/mol

Monoisotopic Mass

242.141913202 g/mol

Heavy Atom Count

18

Other CAS

41455-83-8

Dates

Modify: 2023-08-15

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